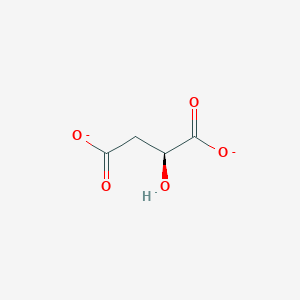
L-malate
Vue d'ensemble
Description
(S)-malate(2-) is an optically active form of malate having (S)-configuration. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (S)-malic acid. It is an enantiomer of a (R)-malate(2-).
Applications De Recherche Scientifique
Production Methods
Microbial Fermentation
Recent studies have highlighted the potential of microbial fermentation as a sustainable method for L-malate production. Various microbial chassis, including bacteria such as Bacillus subtilis and Bacillus coagulans, as well as yeasts and filamentous fungi like Aspergillus oryzae, have been engineered for efficient biosynthesis. For instance, metabolic engineering strategies have enhanced this compound yields significantly through the introduction of specific genes related to the TCA cycle and fermentation regulation .
Table 1: Microbial Chassis for this compound Production
| Microbial Chassis | Key Features | Yield Improvement Techniques |
|---|---|---|
| Bacillus subtilis | High adaptability to environmental changes | Gene introduction (e.g., phosphoenolpyruvate carboxylase) |
| Bacillus coagulans | Acid tolerance | Constructing reductive TCA cycle |
| Aspergillus oryzae | High protein titers | CRISPR/Cas9 gene editing |
| Yeasts (e.g., Saccharomyces cerevisiae) | Well-characterized eukaryotic microorganisms | Genome modification and adaptive evolution |
Industrial Applications
This compound is widely used across various sectors:
Food and Beverage Industry
In food manufacturing, this compound serves as a flavor enhancer and acidity regulator. It is utilized in beverages to impart a tart flavor while also acting as a preservative. Its natural origin makes it a preferred choice over synthetic additives .
Pharmaceuticals
this compound is also explored for its potential health benefits, including its role in energy metabolism and as an antioxidant. Research indicates that it may assist in reducing muscle fatigue and enhancing exercise performance .
Chemical Industry
The compound is used in the synthesis of biodegradable polymers such as polymalic acid, which has applications in packaging materials and drug delivery systems. Additionally, this compound is involved in metal cleaning processes due to its chelating properties .
Recent Advances in Biotechnology
Innovative biotechnological approaches are being developed to enhance the efficiency of this compound production:
- Synthetic Biology Tools : The application of advanced synthetic biology tools has allowed for the construction of more efficient microbial strains capable of higher yields of this compound through optimized metabolic pathways .
- CRISPR/Cas9 Technology : This technology has been pivotal in gene editing to improve strain characteristics such as growth rates and product tolerance, leading to increased productivity in industrial settings .
- Adaptive Laboratory Evolution : This technique enables the selection of strains that can better withstand industrial fermentation conditions, thereby enhancing overall yield .
Case Studies
Several case studies illustrate the successful application of this compound production:
-
Case Study 1: Bacillus subtilis Engineering
In a study by Liu et al., Bacillus subtilis was genetically modified to increase this compound production from 1.27 g/L to 2.09 g/L through two-stage fermentation processes. This involved manipulating key metabolic pathways and optimizing fermentation conditions . -
Case Study 2: Yeast Strain Development
Research utilizing Saccharomyces cerevisiae demonstrated that engineered yeast strains could produce this compound efficiently under controlled fermentation conditions, showcasing the potential for large-scale bio-refinery applications .
Propriétés
Formule moléculaire |
C4H4O5-2 |
|---|---|
Poids moléculaire |
132.07 g/mol |
Nom IUPAC |
(2S)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m0/s1 |
Clé InChI |
BJEPYKJPYRNKOW-REOHCLBHSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-] |
SMILES isomérique |
C([C@@H](C(=O)[O-])O)C(=O)[O-] |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













